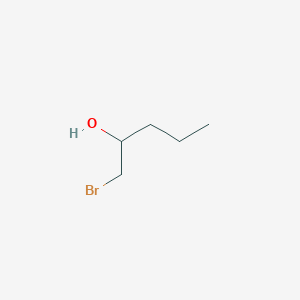

1-Bromopentan-2-ol

CAS No.: 26818-03-1

Cat. No.: VC5382643

Molecular Formula: C5H11BrO

Molecular Weight: 167.046

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26818-03-1 |

|---|---|

| Molecular Formula | C5H11BrO |

| Molecular Weight | 167.046 |

| IUPAC Name | 1-bromopentan-2-ol |

| Standard InChI | InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 |

| Standard InChI Key | AMCWGHNIYLEOOO-UHFFFAOYSA-N |

| SMILES | CCCC(CBr)O |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Configuration

1-Bromopentan-2-ol possesses the molecular formula C₅H₁₁BrO, confirmed by PubChem (CID 13016769) and ChemBK . Its IUPAC name derives from the bromine substitution at carbon 1 and the hydroxyl group at carbon 2. The SMILES notation CCCC(CBr)O and InChIKey AMCWGHNIYLEOOO-UHFFFAOYSA-N further validate its structure .

Spectroscopic Data

-

¹H NMR: Peaks for the hydroxyl proton (δ ~1.5–2.0 ppm), bromine-adjacent CH₂ (δ ~3.4–3.6 ppm), and alkyl chain protons (δ ~1.2–1.6 ppm) .

-

¹³C NMR: Signals for C-Br (δ ~30–35 ppm) and C-OH (δ ~62–65 ppm).

-

IR: Broad O-H stretch (~3300 cm⁻¹) and C-Br vibration (~600 cm⁻¹) .

Synthesis and Production

Synthetic Routes

1-Bromopentan-2-ol is typically synthesized via bromination of pentan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). A patent by Northwest A&F University (CN105766907) outlines a method for analogous bromo-alcohols, suggesting similar conditions :

Example Protocol:

-

Reactants: Pentan-2-ol (14 g, 0.135 mol), 40% HBr (28 mL, 0.2 mol), benzene (60 mL).

-

Workup: Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (petroleum ether:ethyl acetate = 8:1) .

Industrial-Scale Considerations

-

Solvent Choice: Benzene enhances HBr solubility but poses toxicity risks; alternatives like toluene or water are explored.

-

Catalysts: Lewis acids (e.g., ZnBr₂) may accelerate bromination.

-

Purity Control: GC-MS or HPLC ensures >95% purity, critical for pharmaceutical applications .

Physicochemical Properties

Notes: Experimental data specific to 1-Bromopentan-2-ol are sparse; values inferred from structural analogs like 5-Bromopentan-1-ol .

Reactivity and Applications

Key Chemical Reactions

-

Nucleophilic Substitution:

-

Bromine at C1 is displaced by nucleophiles (e.g., OH⁻, NH₃), yielding diols or amines.

-

Example: Reaction with NaOH forms pentan-2-ol.

-

-

Oxidation:

-

The secondary alcohol oxidizes to 2-pentanone using CrO₃ or KMnO₄.

-

-

Elimination:

-

Dehydrohalogenation with base (e.g., KOH) produces 1-pentene.

-

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing antiviral and anticancer agents.

-

Agrochemicals: Precursor for herbicides and fungicides.

-

Polymer Chemistry: Modifies resin properties via esterification.

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Combustible (H226) | Avoid open flames; store at 2–8°C | |

| Skin/Eye Irritation (H315/H319) | Use nitrile gloves, goggles | |

| Respiratory Irritation (H335) | Employ fume hoods |

First Aid: Flush eyes/skin with water; seek medical attention for ingestion .

Comparative Analysis with Structural Analogs

| Compound | Functional Groups | Key Differences |

|---|---|---|

| 5-Bromopentan-1-ol | -OH at C1, -Br at C5 | Primary alcohol; higher polarity |

| 1-Bromopentane | -Br at C1, no -OH | Lacks alcohol reactivity |

| 2-Bromopentan-3-ol | -Br at C2, -OH at C3 | Altered substitution pattern |

Unique Advantage: 1-Bromopentan-2-ol’s dual functionality enables sequential reactions (e.g., bromine substitution followed by alcohol oxidation).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume